![molecular formula C16H22N2O2 B8113348 Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate](/img/structure/B8113348.png)
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate
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Overview
Description
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the larger family of pyrroloazepines, which are known for their diverse biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate typically involves multiple steps, starting with the construction of the pyrroloazepine core. One common approach is the cyclization of a suitable precursor, such as a benzyl-substituted amino acid derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired cis-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to maintain consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate has been investigated for its potential therapeutic effects. Its structural characteristics suggest it may interact with biological targets effectively.
Antidepressant Activity
Research indicates that derivatives of octahydropyrrolo compounds exhibit antidepressant properties. The compound's ability to modulate neurotransmitter levels makes it a candidate for further investigation in treating depression and anxiety disorders.
Case Study:
A study focused on the synthesis of various octahydropyrrolo derivatives found that certain modifications enhanced their affinity for serotonin receptors, suggesting a pathway for developing new antidepressants based on this structure .
Neurological Applications
The compound has also shown promise in neurological research, particularly regarding neuroprotective effects.
Neuroprotection
This compound has been linked to neuroprotective mechanisms that could benefit conditions like Alzheimer's disease.
Data Table: Neuroprotective Effects of Related Compounds
Compound Name | Mechanism of Action | Reference |
---|---|---|
Compound A | Inhibition of oxidative stress | |
Compound B | Modulation of neuroinflammation | |
This compound | Potential modulation of neurotransmitter systems |
Synthesis and Derivatives
The synthesis of this compound involves complex chemical processes that can yield various derivatives with altered biological activity.
Synthetic Pathways
Several synthetic routes have been explored to create derivatives with improved pharmacological profiles. These pathways often involve modifying the benzyl group or the carboxylate moiety to enhance solubility and bioavailability.
Example Synthesis Route:
- Start with a precursor compound.
- Apply a series of reactions including cyclization and functional group modifications.
- Isolate and purify the final product through crystallization or chromatography.
Mechanism of Action
The mechanism by which Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate is unique in its structure and properties compared to other similar compounds. Some of these compounds include:
Pyrrolo[3,4-c]azepine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzyl-substituted pyrrolidines: These compounds have a simpler ring structure and different substitution patterns.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxylate group, which can influence its reactivity and biological activity.
Biological Activity
Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate, a bicyclic compound with a unique nitrogen-containing structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H23ClN2O2 and a molecular weight of 310.82 g/mol. Its structure features a bicyclic arrangement that includes a pyrrolo[3,4-d]azepine moiety, which is significant for its biological activity. The presence of the benzyl group enhances solubility and pharmacological properties, making it a candidate for drug development .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures to this compound may exhibit neuroprotective effects . This activity is particularly relevant in the context of neurological disorders such as Parkinson's and Alzheimer's diseases. The compound's potential to influence neurotransmitter systems—specifically dopamine and serotonin pathways—positions it as a candidate for further research into therapeutic applications.
Initial findings indicate that this compound may interact with specific receptors in the central nervous system (CNS). These interactions could modulate neurotransmitter release or receptor activation. Techniques such as molecular docking and binding assays are being employed to elucidate its mechanisms of action and therapeutic potential .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar bicyclic nitrogen-containing compounds. The following table summarizes key characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Octahydro-1H-pyrrolo[3,4-c]pyridine | C₈H₁₃N | Lacks carboxylate functionality; simpler structure |
1-Azabicyclo[2.2.2]octane | C₈H₁₃N | More rigid structure; different nitrogen positioning |
1-Methylpyrrolidine | C₅H₁₁N | Smaller ring size; lacks bicyclic nature |
This comparison highlights the unique structural features of this compound that may confer distinct pharmacological properties compared to its analogs.
In Vitro Studies
In vitro studies have been conducted to assess the cytotoxicity and apoptotic effects of related pyrrole derivatives. For example, a series of novel pyrroles exhibited promising antiproliferative activity against various cancer cell lines. The results indicated that certain structural modifications could enhance biological activity, suggesting potential pathways for the development of new therapeutic agents based on the octahydropyrrolo structure .
Docking Studies
Docking studies have confirmed that pyrrole derivatives can bind effectively to target enzymes involved in cancer progression. These findings align with biological assay results that demonstrate anticancer activity in specific cell lines. Such studies are critical for understanding how modifications to the octahydropyrrolo structure can impact binding affinity and biological efficacy .
Properties
IUPAC Name |
benzyl (3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-8-6-14-10-17-11-15(14)7-9-18/h1-5,14-15,17H,6-12H2/t14-,15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNZJPZPBWDQT-GASCZTMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2C1CNC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC[C@@H]2[C@H]1CNC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.